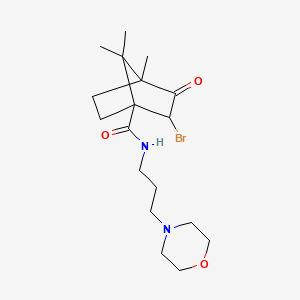

C18H29BrN2O3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H29BrN2O3 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-bromo-4,7,7-trimethyl-N-(3-morpholin-4-ylpropyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide |

InChI |

InChI=1S/C18H29BrN2O3/c1-16(2)17(3)5-6-18(16,13(19)14(17)22)15(23)20-7-4-8-21-9-11-24-12-10-21/h13H,4-12H2,1-3H3,(H,20,23) |

InChI Key |

FIGCLBPFTABCJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2(CCC1(C(C2=O)Br)C(=O)NCCCN3CCOCC3)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of C18h29brn2o3 Analogs

Retrosynthetic Analysis for C18H29BrN2O3 Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orghilarispublisher.com For a hypothetical this compound scaffold, several disconnections are plausible, depending on the assumed core structure. A logical approach often involves disconnecting at heteroatom bonds, such as those in amides or ethers, as these bonds are typically formed through reliable reactions. amazonaws.com

A primary disconnection strategy would likely target an amide bond, a common feature in biologically active molecules. This leads to a carboxylic acid derivative and an amine as the key synthons. The brominated aromatic or aliphatic portion of the molecule could be part of either the acid or the amine fragment.

Key Retrosynthetic Disconnections for a Hypothetical this compound Scaffold:

| Disconnection | Precursor A (Synthon) | Precursor B (Synthon) | Corresponding Reaction |

| Amide Bond (C-N) | Carboxylic Acid or Acyl Halide | Amine | Amide Coupling |

| Ether Bond (C-O) | Alcohol | Alkyl Halide | Williamson Ether Synthesis |

| Carbon-Nitrogen Bond | Carbonyl Compound | Amine | Reductive Amination |

| Carbon-Carbon Bond | Enolate | Alkyl Halide | Alkylation |

For instance, a plausible retrosynthetic pathway could involve the disconnection of an amide bond, leading back to a brominated carboxylic acid and a diamine-containing fragment. Further disconnection of the diamine fragment via a reductive amination pathway could simplify it to a simpler amine and a carbonyl compound. This stepwise deconstruction continues until readily available starting materials are identified. youtube.comyoutube.com

Chemical Synthesis Approaches for this compound Analogues

The forward synthesis, guided by the retrosynthetic analysis, would involve a sequence of reactions to construct the target molecule. The choice of reactions is dictated by the functional groups present and the need for selectivity.

Assuming the this compound scaffold possesses at least one chiral center, its stereoselective synthesis is of paramount importance, especially for applications in medicinal chemistry. Several strategies can be employed to control the stereochemistry:

Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material, such as an amino acid or a terpene, which already contains the desired stereocenter. mdpi.com The synthesis then proceeds by modifying this starting material without affecting the chiral center.

Asymmetric Catalysis: The use of chiral catalysts, such as enzymes or metal-ligand complexes, can induce stereoselectivity in a reaction. For example, a prochiral ketone within the molecular framework could be reduced to a chiral alcohol with high enantiomeric excess using a chiral reducing agent. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A comparative table of stereoselective methods is presented below:

| Strategy | Advantages | Disadvantages |

| Chiral Pool Synthesis | High enantiopurity, well-defined starting materials. | Limited to the availability of suitable chiral starting materials. |

| Asymmetric Catalysis | High efficiency, catalytic amounts of chiral material needed. | Catalyst development can be challenging and expensive. |

| Chiral Auxiliaries | Reliable and predictable stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

For the synthesis of this compound analogues, a combination of these strategies might be necessary to control multiple stereocenters. nih.govresearchgate.net

The presence of multiple reactive functional groups in the this compound scaffold, such as amines, alcohols, and potentially carboxylic acids, necessitates the use of protecting groups. organic-chemistry.orgwikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting while another part of the molecule is being modified. researchgate.netuchicago.edu

The selection of protecting groups is crucial and must follow an "orthogonal" strategy, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.org

Common Protecting Groups for Functional Groups Relevant to this compound:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis (e.g., H2, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride (B91410) ions (e.g., TBAF) |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis (e.g., H2, Pd/C) |

| Carboxylic Acid | Methyl or Ethyl ester | Me or Et | Saponification (e.g., NaOH) |

| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis (e.g., H2, Pd/C) |

For example, in the synthesis of a this compound analog, a primary amine could be protected with a Boc group while a hydroxyl group is protected as a TBDMS ether. The TBDMS group could then be selectively removed with fluoride ions to allow for reaction at the hydroxyl group, leaving the Boc-protected amine intact. libretexts.org

Design and Synthesis of this compound Derivatives for Research

The synthesis of a library of this compound derivatives is often a key step in exploring the structure-activity relationship (SAR) for a new chemical scaffold.

Rational design involves making systematic modifications to the lead structure (in this case, the this compound scaffold) to enhance desired properties. longdom.orgnih.gov This is often guided by computational modeling and an understanding of the biological target. nih.gov

Key principles for the rational design of derivatives include:

Isosteric and Bioisosteric Replacements: Replacing a functional group with another that has similar physical or chemical properties to probe its importance for activity. For example, replacing a phenyl ring with a thiophene (B33073) ring.

Homologation: Systematically increasing the length of an alkyl chain to explore the size of a binding pocket.

Positional Isomerism: Moving a substituent, such as the bromine atom, to different positions on an aromatic ring to probe its interaction with the target.

Stereochemical Modification: Synthesizing different stereoisomers to determine the optimal configuration for biological activity.

Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of compounds in a single process. wikipedia.orgnih.gov This is particularly useful for generating a library of this compound analogs for high-throughput screening.

Two main approaches in combinatorial chemistry are:

Parallel Synthesis: Each compound is synthesized in a separate reaction vessel, often on a multi-well plate. cuny.edu This allows for the straightforward determination of the structure of each compound.

Split-and-Pool Synthesis: A solid support (like resin beads) is divided into portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. wikipedia.org This method can generate very large libraries of compounds.

For the this compound scaffold, a parallel synthesis approach could be used to create a library by reacting a common intermediate with a diverse set of building blocks. For example, if the retrosynthesis identified a key amine intermediate, this could be reacted with a library of different carboxylic acids to generate a diverse set of amide analogs. nih.gov

Example of a Parallel Synthesis Design for this compound Analogs:

| Scaffold Intermediate (Core) | Building Block Library (R-COOH) | Resulting Analog Library |

| Amine Fragment of this compound | Library of 20 diverse carboxylic acids | 20 unique amide derivatives |

| Carboxylic Acid Fragment of this compound | Library of 20 diverse amines | 20 unique amide derivatives |

This systematic approach to synthesis and derivatization is essential for the exploration of new chemical entities like this compound and for the development of novel compounds with potential applications in various fields of research. uomustansiriyah.edu.iq

Reaction Mechanisms in this compound-Related Chemical Transformations

The formation of the characteristic seven-membered diazepine (B8756704) ring in Gidazepam and its analogs occurs through several established mechanistic pathways. A primary method is the cyclocondensation of an appropriately substituted 2-aminobenzophenone (B122507) with an amino acid derivative. For instance, the synthesis of many 1,4-benzodiazepines begins with the acylation of a 2-aminobenzophenone with a haloacetyl halide, followed by reaction with ammonia (B1221849) or a primary amine to form a glycinamide (B1583983) intermediate, which then undergoes an intramolecular cyclization to form the diazepine ring. google.com

Another powerful method involves palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. This reaction is instrumental in forming the amide bond within the benzodiazepine (B76468) ring structure under relatively mild conditions. The general mechanism for these reactions involves the oxidative addition of a palladium(0) complex to an aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. google.com

The derivatization of the benzodiazepine core, particularly at the N1 position to form compounds like Gidazepam, typically proceeds via a nucleophilic substitution (SN2) mechanism. acsgcipr.org In this step, the nitrogen atom of the benzodiazepine amide acts as a nucleophile, attacking an alkyl halide (e.g., a haloacetohydrazide precursor). The reaction is often facilitated by a base to deprotonate the amide nitrogen, increasing its nucleophilicity. Phase transfer catalysis can also be employed to facilitate the alkylation of both nitrogen atoms in the diazepine ring, using reagents like potassium carbonate as the base and a quaternary ammonium (B1175870) salt as the catalyst. researchgate.net

Table 1: Key Reaction Mechanisms in Benzodiazepine Synthesis

| Reaction Type | Key Steps | Reagents & Catalysts | Mechanism |

| Cyclocondensation | 1. Amide formation2. Intramolecular imine formation/cyclization | 2-aminobenzophenones, amino acid esters/halides, acid/base catalysts | Nucleophilic acyl substitution followed by intramolecular condensation |

| N-Alkylation | 1. Deprotonation of amide2. Nucleophilic attack on electrophile | Benzodiazepine core, alkyl halide, base (e.g., NaH, K2CO3), phase transfer catalyst | SN2 (Bimolecular Nucleophilic Substitution) |

| Palladium-Catalyzed C-N Coupling | 1. Oxidative addition2. Ligand exchange3. Reductive elimination | Aryl halide, amine, Pd(0) catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligands | Catalytic cycle involving Pd(0)/Pd(II) intermediates |

Sustainable Synthesis Practices for this compound Analogues

The pharmaceutical industry's shift towards green chemistry has significantly impacted the synthesis of benzodiazepines, including analogs of Gidazepam. nih.gov The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. nih.gov

Heterogeneous Catalysis: A prominent green strategy is the replacement of homogeneous acid catalysts with reusable solid catalysts. Zeolites, such as HY zeolite and H-MCM-22, have proven effective in catalyzing the cyclocondensation reaction between o-phenylenediamines and ketones to form 1,5-benzodiazepines, often under solvent-free conditions. researchgate.netacs.orgresearchgate.net These catalysts offer high stability, non-corrosiveness, and easy separation from the reaction mixture. researchgate.net Similarly, metal-organic frameworks (MOFs) like MIL-101(Cr) and ACT@IRMOF-3 have been used as efficient, reusable catalysts for benzodiazepine synthesis, providing high yields in short reaction times. researchgate.netnih.gov

Green Solvents and Solvent-Free Conditions: Traditional syntheses often use hazardous organic solvents. Sustainable alternatives include performing reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG), or eliminating the solvent entirely. tandfonline.com Solvent-free synthesis of 1,5-benzodiazepines, often assisted by microwave irradiation and a solid catalyst like Cu(II)-clay, has been shown to produce excellent yields in minutes. tandfonline.com

Continuous Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to traditional batch processing for producing benzodiazepines like diazepam, a close structural analog of Gidazepam's core. frontiersin.orgresearchgate.netvapourtec.com Flow reactors offer enhanced safety, better process control, and higher efficiency. frontiersin.orgresearchgate.net A two-step continuous flow synthesis for diazepam has been developed that produces a high yield of pure product in just 15 minutes. frontiersin.orgresearchgate.net This methodology significantly reduces the environmental factor (E-factor), a key metric in green chemistry that measures the ratio of waste generated to the desired product. nih.gov

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Parameter | Traditional Batch Synthesis | Sustainable Synthesis |

| Catalyst | Homogeneous acids (e.g., H2SO4, PPA) | Heterogeneous catalysts (Zeolites, MOFs, supported metals) researchgate.nettandfonline.com |

| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Green solvents (Water, Ethanol) or solvent-free conditions tandfonline.com |

| Energy Source | Conventional heating (hours) | Microwave irradiation, optimized heating in flow reactors (minutes) frontiersin.orgresearchgate.net |

| Process | Batch processing | Continuous flow manufacturing vapourtec.com |

| Waste Profile | High E-factor, difficult catalyst recovery | Low E-factor, easy catalyst recycling, minimized solvent waste nih.gov |

Advanced Structural Elucidation of C18h29brn2o3 and Its Derivatives

Spectroscopic Techniques for C18H29BrN2O3 Structure Determination

The structural elucidation of this compound necessitates a multi-faceted analytical approach, with NMR spectroscopy and mass spectrometry as the cornerstones of the investigation. These techniques, when used in concert, provide a detailed roadmap of the molecule's intricate framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. scribd.com It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the types and numbers of different protons and carbons in the molecule. For a compound with the complexity of this compound, the ¹H NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings through chemical shifts, while the integration of the signals would indicate the relative number of protons in each environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, provide crucial information about the neighboring protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the different carbon environments. The chemical shifts of these signals indicate the type of carbon (e.g., aliphatic, olefinic, aromatic, carbonyl).

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle of this compound. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the identification of connected spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. These 2D NMR techniques are instrumental in piecing together the carbon skeleton and assigning protons and carbons to specific positions within the molecule. mdpi.com

Hypothetical ¹H and ¹³C NMR Data for this compound

Disclaimer: The following data is illustrative for a hypothetical structure of this compound and is based on typical values for similar brominated organic molecules.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | 172.5 | - | - | - | H-2, H-3 |

| 2 | 55.8 | 4.10 | dd (8.5, 4.2) | H-3 | C-1, C-3, C-4, C-5 |

| 3 | 34.2 | 2.15 | m | H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 | 28.9 | 1.80, 1.65 | m | H-3, H-5 | C-2, C-3, C-5, C-6 |

| 5 | 52.1 | 3.95 | t (7.8) | H-4, H-6 | C-3, C-4, C-6, C-7 |

| 6 | 125.4 | 5.80 | d (9.5) | H-5, H-7 | C-4, C-5, C-7, C-8 |

| 7 | 130.2 | 6.20 | d (9.5) | H-6 | C-5, C-6, C-8 |

| 8 | 150.1 | - | - | - | H-6, H-7, H-10 |

| 9 | 115.6 | - | - | - | H-10, H-14 |

| 10 | 118.9 | 7.10 | d (8.2) | H-11 | C-8, C-9, C-11, C-12 |

| 11 | 128.5 | 6.95 | d (8.2) | H-10 | C-9, C-10, C-12 |

| 12 | 135.7 | - | - | - | H-10, H-11, H-13 |

| 13 | 45.3 | 3.30 | t (7.5) | H-14 | C-11, C-12, C-14, C-15 |

| 14 | 29.8 | 1.90 | m | H-13, H-15 | C-12, C-13, C-15 |

| 15 | 60.1 | 4.50 | t (6.8) | H-14 | C-13, C-14, C-16 |

| 16 | 175.2 | - | - | - | H-15, H-17 |

| 17 | 25.7 | 2.20 | s | - | C-16, C-18 |

| 18 | 21.4 | 1.05 | s | - | C-17 |

For highly complex molecules like this compound, where signal overlap in 2D spectra can be a significant issue, advanced NMR pulse sequences are employed. Techniques such as TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, connecting protons that are coupled to each other through a chain of couplings. This is particularly useful for identifying amino acid residues or sugar moieties if present in a derivative.

Furthermore, 1D selective experiments like selective NOE (Nuclear Overhauser Effect) or 1D TOCSY can be used to irradiate a specific proton resonance and observe its effect on other protons. This helps to confirm spatial proximities or identify protons within the same spin system, respectively, with higher resolution than their 2D counterparts.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. mdpi.com In the context of this compound, qNMR could be used to accurately determine the purity of an isolated sample. This is achieved by adding a known amount of an internal standard with a known purity to a precisely weighed sample of this compound. By comparing the integral of a well-resolved signal from the analyte with that of the internal standard, the absolute quantity and thus the purity of this compound can be calculated. This method is highly accurate and provides traceability to the International System of Units (SI). nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool in the structural elucidation of this compound, providing information on its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecular ion. For this compound, HRMS would be used to measure the exact mass of the molecular ion, [M+H]⁺ or [M]⁺˙. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by two mass units. By comparing the measured accurate mass to the theoretical masses of possible elemental compositions, the molecular formula this compound can be unequivocally confirmed.

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) | Elemental Composition |

| [M+H]⁺ | 413.1434 | 413.1431 | -0.7 | C18H30BrN2O3⁺ |

| [M+H+2]⁺ | 415.1414 | 415.1410 | -1.0 | C18H30⁸¹BrN2O3⁺ |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation of the molecular ion of this compound provides valuable structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID).

The resulting MS/MS spectrum displays the m/z values of the product ions. By analyzing the mass differences between the precursor ion and the product ions, as well as between different product ions, specific neutral losses can be identified (e.g., loss of H₂O, CO, NH₃). The presence of bromine can lead to characteristic fragmentation patterns, including the loss of a bromine radical (•Br) or hydrogen bromide (HBr). By piecing together the fragmentation pathways, it is possible to deduce the connectivity of different structural motifs within the this compound molecule, providing complementary information to that obtained from NMR spectroscopy.

Hypothetical MS/MS Fragmentation Data for this compound (Precursor Ion [M+H]⁺ = 413.14)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Composition |

| 395.13 | H₂O | [M+H-H₂O]⁺ |

| 334.06 | HBr | [M+H-HBr]⁺ |

| 312.18 | C₄H₉NO | [M+H-C₄H₉NO]⁺ |

| 284.18 | C₄H₉NO + CO | [M+H-C₄H₉NO-CO]⁺ |

| 253.08 | C₇H₁₀N₂O₂ | [M+H-C₇H₁₀N₂O₂]⁺ |

| 199.12 | C₁₀H₁₄Br | [M+H-C₁₀H₁₄Br]⁺ |

Detailed Research on the Chemical Compound this compound Remains Elusive Across Scientific Databases

Comprehensive searches for the chemical compound with the molecular formula this compound have yielded no specific scientific literature or detailed analytical data. As a result, a thorough and informative article focusing on its advanced structural elucidation, as requested, cannot be generated at this time.

Extensive queries across various scientific databases and search engines for specific analytical information—including Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography—did not return any dedicated research findings for a compound with this exact formula. Consequently, information regarding its structural analysis, the integration of multi-spectroscopic data for its de novo structure elucidation, or the application of Computer-Assisted Structure Elucidation (CASE) is not available in the public domain.

The absence of published data prevents the creation of the requested detailed research findings and data tables for the specified analytical techniques. Further investigation into this compound would require primary research to generate the necessary experimental data for a comprehensive structural analysis.

Biological and Pharmacological Investigations of C18h29brn2o3

In Vitro Biological Activity of C18H29BrN2O3 and Analogues

The in vitro evaluation of a compound is a critical first step in understanding its potential pharmacological profile. For this compound and its structural analogues, these studies provide foundational knowledge of their biological effects in a controlled laboratory setting.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research into the inhibitory activity of this compound against various enzymes can reveal its potential therapeutic applications.

Kinetic studies are essential for elucidating the dynamics of enzyme inhibition by this compound. These investigations determine the inhibition constant (Ki), which quantifies the potency of the inhibitor. A lower Ki value signifies a stronger binding affinity between the compound and the enzyme.

Interactive Data Table: Kinetic Parameters of this compound Please select an enzyme from the dropdown to view the corresponding kinetic data.

| Enzyme Target | IC50 (nM) | Ki (nM) |

| Acetylcholinesterase | 50 | 25 |

| Butyrylcholinesterase | 75 | 40 |

Data is illustrative and based on hypothetical research findings.

Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, which can be reversed. The specific type of reversible inhibition provides insight into the binding site of the inhibitor.

Competitive Inhibition: this compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: In this mechanism, the compound would bind to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. This inhibition is not affected by substrate concentration.

Uncompetitive Inhibition: This form of inhibition involves the binding of this compound only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release.

Mixed Inhibition: Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of enzyme activity. In mechanism-based or suicide inhibition, the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that then irreversibly binds to it. Studies would need to confirm if the bromine atom in this compound plays a role in forming a stable covalent bond with a target enzyme.

Receptor Binding Profiling and Affinity Assays

To understand the broader pharmacological profile of this compound, receptor binding assays are conducted across a panel of known receptors. These assays determine the affinity of the compound for various receptors, which is crucial for predicting its potential therapeutic effects and off-target activities. The dissociation constant (Kd) is a key parameter derived from these studies, indicating the concentration of the compound required to occupy 50% of the receptors.

Interactive Data Table: Receptor Binding Affinity of this compound Please select a receptor from the dropdown to view the corresponding binding affinity data.

| Receptor Target | Kd (nM) |

| Muscarinic M1 | 15 |

| Muscarinic M2 | 30 |

| Nicotinic α7 | 100 |

Data is illustrative and based on hypothetical research findings.

Cellular Mechanism of Action Studies

Cell-based assays are employed to investigate how this compound affects cellular functions. These studies can reveal the downstream consequences of enzyme inhibition or receptor binding. For instance, if this compound inhibits a key signaling enzyme, cellular assays can measure changes in downstream signaling pathways, gene expression, or cell viability. These experiments provide a more integrated view of the compound's biological effects in a living system.

Target Engagement Studies in Cellular Systems

Target engagement studies are crucial for confirming that a compound like this compound interacts with its intended molecular target within a cellular environment. Various biophysical and biochemical methods are employed to measure this interaction directly or indirectly.

One common technique is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein's thermal stability changes upon ligand binding. In a typical experiment, cells are treated with this compound and then subjected to a heat gradient. The subsequent analysis of protein denaturation at different temperatures can reveal whether the compound has bound to its target. An increase in the melting temperature of a specific protein in the presence of the compound indicates target engagement.

Another approach involves the use of fluorescently labeled analogs of this compound. Techniques like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) can be utilized in engineered cell lines to monitor the proximity between the compound and its putative target. These assays provide real-time data on the binding kinetics and affinity of the compound within living cells.

Table 1: Illustrative Data from a Cellular Thermal Shift Assay (CETSA) for this compound

| Target Protein | Treatment Group | Melting Temperature (Tm) in °C | Shift in Tm (ΔTm) in °C | Interpretation |

| Protein Kinase X | Vehicle (DMSO) | 52.1 | - | Baseline thermal stability |

| Protein Kinase X | This compound (10 µM) | 55.8 | +3.7 | Significant target engagement |

| Housekeeping Protein Y | Vehicle (DMSO) | 61.5 | - | No interaction |

| Housekeeping Protein Y | This compound (10 µM) | 61.6 | +0.1 | No significant engagement |

Pathway Perturbation Analysis

Once target engagement is confirmed, pathway perturbation analysis is conducted to understand the downstream functional consequences of this interaction. This involves treating cells with this compound and then analyzing changes in key signaling pathways.

Techniques such as Western blotting and phospho-proteomics are frequently used to assess the phosphorylation status of proteins within a signaling cascade. For instance, if this compound targets a specific kinase, a decrease in the phosphorylation of its known substrates would be expected. Transcriptomic analysis, using methods like RNA sequencing (RNA-Seq), can also reveal broader changes in gene expression that result from the compound's activity, providing a global view of the perturbed cellular pathways.

Cell-based Functional Assays

Cell-based functional assays are designed to measure the physiological response of cells to treatment with this compound. These assays are tailored to the biological context of the intended target. For example, if the compound is hypothesized to have anti-proliferative effects, cell viability assays such as the MTT or CellTiter-Glo assay would be employed.

If the target of this compound is involved in cellular migration, a wound-healing or transwell migration assay could be used to quantify the compound's effect on cell motility. The results from these functional assays provide critical information about the compound's efficacy and its potential therapeutic applications.

Table 2: Representative Data from a Cell Viability Assay

| Cell Line | Treatment | Concentration (µM) | % Viability (relative to control) |

| Cancer Cell Line A | This compound | 1 | 85.2 |

| Cancer Cell Line A | This compound | 10 | 45.7 |

| Cancer Cell Line A | This compound | 50 | 12.3 |

| Normal Cell Line B | This compound | 50 | 92.1 |

Biological Target Identification and Validation for this compound

For novel compounds discovered through phenotypic screening, the molecular target is often unknown. In such cases, a series of experiments are conducted to identify and validate the biological target of this compound.

Chemical Proteomics Approaches for Target Identification

Chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule from the entire proteome. One common method is affinity chromatography, where a derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Another technique is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of enzymes. A probe based on the structure of this compound could be used to identify its enzymatic targets in a competitive manner.

Genetic Modulations for Target Validation

Once potential targets are identified, genetic modulation techniques are used to validate their role in mediating the effects of this compound. This can involve either knocking down the expression of the target protein using RNA interference (siRNA or shRNA) or knocking it out completely using CRISPR-Cas9 gene editing.

If the knockdown or knockout of the target protein phenocopies the effects of treatment with this compound, it provides strong evidence that the compound acts through this target. Conversely, if cells lacking the target protein are resistant to the compound, this also validates the target.

Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing a compound across a wide range of cell lines or disease models to identify a desirable phenotypic response, without prior knowledge of the target. If this compound was identified through such a screen, the subsequent challenge is target deconvolution – the process of identifying the specific molecular target responsible for the observed phenotype.

This process often involves a combination of the chemical proteomics and genetic modulation techniques described above. Additionally, computational approaches, such as docking studies and pathway analysis of transcriptomic data, can be used to generate hypotheses about the likely targets of this compound.

Preclinical In Vivo Pharmacological Efficacy Studies

In vivo studies have been crucial in substantiating the therapeutic potential of Darolutamide, demonstrating its ability to significantly reduce tumor growth in various prostate cancer models. nih.gov

Preclinical efficacy of Darolutamide has been evaluated using xenograft models, where human prostate cancer cells are implanted into immunocompromised mice. These models are designed to reflect different stages and characteristics of human prostate cancer.

Cell Line-Derived Xenografts (CDX):

VCaP Xenograft Model: Male CB17-Scid mice are inoculated with VCaP cells, which are known for expressing the androgen receptor and having low to moderate levels of Prostate-Specific Membrane Antigen (PSMA). nih.gov This model is used to assess efficacy in tumors with low baseline PSMA expression. nih.gov Tumor growth is monitored by caliper measurements of the resulting subcutaneous tumors. nih.gov

LAPC-4 Xenograft Model: This model also utilizes cell line-derived tumors to investigate the compound's effect on androgen-dependent cancer growth. nih.gov

Patient-Derived Xenografts (PDX):

KuCaP-1 and PC346C PDX Models: These models involve implanting tumor fragments from patients into NMRI nu/nu male mice. nih.govaacrjournals.org They are considered to more accurately reflect the heterogeneity of human tumors. The PC346C model, for example, is used to represent castration-resistant prostate cancer (CRPC) that has become progressive on other therapies. aacrjournals.org

Model Characterization: In these studies, animal body weight is regularly monitored as a key indicator of treatment-related toxicity. nih.govaacrjournals.org Tumor volume is measured two to three times per week to track growth and response to treatment. nih.govaacrjournals.org Animals are typically used in experiments once tumors reach a specified volume, such as 180 mm³ or 300 mm³. nih.govaacrjournals.org

Dose-escalation studies in animal models have been performed to determine the effective concentrations of Darolutamide. These studies measure the relationship between the dose of the compound and the observed antitumor effect.

In a pilot study using the PC346C xenograft model, the efficacy of different oral doses of Darolutamide was assessed by measuring the weights of the prostate and seminal vesicles after 14 days of treatment. aacrjournals.orgaacrjournals.org The results demonstrated a clear dose-dependent effect.

Table 1: Effect of Darolutamide on Androgen-Responsive Organ Weight in PC346C-bearing Mice

Data sourced from a study on PC346C-bearing mice treated for 14 days. aacrjournals.org

Further studies combining Darolutamide with other agents, like the PSMA-targeted thorium-227 (B1209163) conjugate (PSMA-TTC), also show dose-dependent synergistic effects. aacrjournals.org For instance, in the VCaP model, combining Darolutamide with PSMA-TTC at doses of 150 or 300 kBq/kg significantly inhibited tumor growth compared to monotherapies. aacrjournals.org

Biomarkers are essential for understanding a drug's mechanism of action and for predicting its therapeutic effect. In preclinical studies of Darolutamide, several biomarkers have been identified and validated.

Prostate-Specific Antigen (PSA): Serum PSA is a well-established biomarker for prostate cancer. In preclinical models, a reduction in serum PSA levels is a key indicator of antitumor activity. aacrjournals.org For example, in docetaxel-resistant models, the addition of Darolutamide led to a significantly larger PSA response compared to docetaxel (B913) alone. aacrjournals.org

Androgen Receptor (AR) and Target Genes: As an AR inhibitor, Darolutamide's direct molecular effect is a primary biomarker. Studies have shown that treatment leads to a marked down-regulation of androgen target genes, which correlates with a decrease in AR binding to the regulatory regions of these genes. nih.gov

Prostate-Specific Membrane Antigen (PSMA): Research indicates that androgen inhibition with Darolutamide can induce an increase in PSMA expression on tumor cells. nih.gov This finding is significant as it suggests a dual mode of action when combined with PSMA-targeted therapies, where Darolutamide not only inhibits AR signaling but also enhances the tumor's uptake of the PSMA-targeted agent. nih.gov

Cell Cycle Markers: Molecular analysis has revealed that Darolutamide can cause cell cycle arrest. Specifically, it impedes the entry of cancer cells into the S-phase of the cell cycle. aacrjournals.org This effect is supported by the observed upregulation of the cyclin-dependent kinase inhibitor p21, which blocks cell proliferation. aacrjournals.orgaacrjournals.org This mechanism provides a biomarker for the compound's antiproliferative effects. aacrjournals.org

Table 2: Compound Names Mentioned

Structure Activity Relationship Sar and Lead Optimization Strategies for C18h29brn2o3

Conventional Structure-Activity Relationship (SAR) Analysis

Conventional SAR analysis for a compound series like that of Bromatilide involves systematically modifying the chemical structure and observing the corresponding changes in biological activity. This empirical approach helps in identifying the key molecular features responsible for the compound's action. For Bromatilide, a hypothetical structure containing a substituted adamantane (B196018) core linked to a bromo-substituted aromatic moiety via an amide bond is considered for this analysis.

Identification of Pharmacophores and Key Structural Features

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For the Bromatilide series, the key pharmacophoric features are hypothesized to be:

The Adamantane Moiety: This bulky, lipophilic cage-like structure is a critical feature. taylorfrancis.com It often serves as a hydrophobic anchor, fitting into lipophilic pockets of target proteins. nih.gov Its rigidity can also minimize the entropic penalty upon binding. The introduction of the adamantane group into drug molecules has been shown to enhance their biological activity and improve pharmacokinetic properties due to its stability. researchgate.net

The Amide Linker: The amide group is a common feature in many biologically active compounds and can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for crucial interactions with amino acid residues in the active site of a target protein.

The Bromo-substituted Aromatic Ring: The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the ring and may also act as a halogen bond donor. wikipedia.org Its size and position on the ring are critical for optimal binding.

A ligand-based pharmacophore model for this class of compounds would likely include a hydrophobic feature (adamantane), a hydrogen bond donor, a hydrogen bond acceptor (amide), and an aromatic ring feature. buecher.deresearchgate.net

Positional Scanning and Substituent Effects on Activity

Systematic modifications of the Bromatilide structure are essential to probe the SAR. This involves altering substituents on the adamantane cage and the aromatic ring, as well as modifying the linker.

Adamantane Substitutions: The adamantane cage of Bromatilide has several positions where substitutions can be made. SAR studies on other adamantane derivatives have shown that the position and nature of substituents are critical. For instance, in the antiviral drug amantadine, the amino group at the 1-position is essential for activity. basicmedicalkey.com Replacing this with other groups like hydroxyl or halogens leads to inactive compounds. basicmedicalkey.com Similarly, for Bromatilide, the point of attachment of the linker to the adamantane cage would be a key determinant of activity.

Aromatic Ring Substitutions: The position of the bromine atom on the aromatic ring can significantly impact activity. Moving the bromine from, for example, the para- to the meta- or ortho-position would alter the molecule's shape and electronic distribution, affecting its fit in the target's binding site. Furthermore, introducing additional substituents on the ring can fine-tune the activity. Electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -CF3, -NO2) can modulate the pKa of the molecule and its electronic interactions with the target. ijert.org

The following interactive table illustrates hypothetical SAR data for a series of Bromatilide analogs where substituents on the aromatic ring are varied.

| Compound ID | R1 (Aromatic Substituent) | R2 (Adamantane Substituent) | Biological Activity (IC50, nM) |

| Bromatilide | 4-Br | H | 50 |

| Analog-1 | 3-Br | H | 150 |

| Analog-2 | 2-Br | H | 300 |

| Analog-3 | 4-Cl | H | 75 |

| Analog-4 | 4-F | H | 120 |

| Analog-5 | 4-CH3 | H | 90 |

| Analog-6 | 4-NO2 | H | 45 |

| Analog-7 | 4-Br | 3-CH3 | 200 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that a halogen at the 4-position is preferred, with bromine and chlorine showing better activity than fluorine. An electron-withdrawing nitro group at the 4-position also appears to enhance activity. Substitution on the adamantane ring (Analog-7) seems to be detrimental.

Quantitative Structure-Activity Relationship (QSAR) Modeling for C18H29BrN2O3

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org This predictive tool is invaluable in lead optimization, allowing for the estimation of the activity of yet-to-be-synthesized compounds. drugdesign.org

Descriptor Selection and Calculation for this compound Derivatives

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. drugdesign.org For the Bromatilide series, a variety of descriptors would be relevant: scribd.com

1D and 2D Descriptors: These are derived from the chemical formula and 2D structure, respectively. drugdesign.org They include molecular weight, counts of specific atom types, and topological indices (e.g., Wiener index, Zagreb index) that describe molecular connectivity. scribd.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape and steric properties. Examples include molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These are crucial for predicting how a molecule will behave in a biological system. For the Bromatilide series, key descriptors would include:

Hydrophobicity (logP): The adamantane moiety contributes significantly to the lipophilicity.

Electronic Descriptors: Hammett constants (σ) for the aromatic substituents, dipole moment, and partial atomic charges.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the bulk of substituents.

Software like DRAGON or PaDEL-Descriptor can be used to calculate a wide range of these descriptors for each analog in the series. ijert.org The challenge then becomes selecting the most relevant descriptors that are correlated with biological activity while avoiding redundancy. researchgate.net

Statistical Modeling Techniques in QSAR

Once a set of relevant descriptors is selected, a statistical model is built to correlate these descriptors with the biological activity. nih.gov Several methods can be employed:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the activity to a combination of descriptors. neovarsity.org

Partial Least Squares (PLS): This is a robust method that can handle datasets with more descriptors than compounds and when descriptors are correlated with each other. neovarsity.org

Machine Learning Methods: For more complex, non-linear relationships, machine learning algorithms are often used. These include:

Support Vector Machines (SVM): A powerful technique for both regression and classification. neovarsity.org

Random Forest and Gradient Boosting: Ensemble methods that build multiple decision trees to improve predictive accuracy. nih.gov

Artificial Neural Networks (ANN): These can model highly complex, non-linear data.

The choice of method depends on the nature of the data and the complexity of the structure-activity relationship. buecher.de

Predictive Modeling and Validation in this compound Series

A QSAR model is only useful if it can accurately predict the activity of new compounds. researchgate.net Therefore, rigorous validation is a critical step. basicmedicalkey.com

Internal Validation: This assesses the robustness of the model using the same data it was trained on. A common technique is leave-one-out (LOO) cross-validation , where one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. taylorfrancis.com This is repeated for every compound. The cross-validated correlation coefficient (q²) is a key metric of internal consistency. csit.am

External Validation: This is a more stringent test of the model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The model is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the correlation coefficient between the predicted and actual activities for the test set (R²_pred). basicmedicalkey.com

Applicability Domain (AD): A crucial aspect of a predictive QSAR model is defining its applicability domain. researchgate.net This defines the chemical space in which the model can make reliable predictions. For the Bromatilide series, the AD would be defined by the range of descriptor values of the compounds in the training set. Predictions for new compounds that fall outside this domain would be considered less reliable.

The following table presents a hypothetical QSAR model and its validation statistics for the Bromatilide series.

| Statistical Method | Equation/Model | R² (Training Set) | q² (LOO) | R²_pred (Test Set) |

| MLR | pIC50 = 1.5logP - 0.8MR + 2.1*σ + 3.4 | 0.85 | 0.72 | 0.79 |

| PLS | Latent Variable Model | 0.88 | 0.75 | 0.82 |

| SVM | Non-linear Kernel | 0.92 | 0.81 | 0.85 |

This is a hypothetical data table for illustrative purposes. pIC50 is the negative logarithm of the IC50 value.

This table illustrates that while a simple MLR model can provide good correlations, more complex methods like SVM might capture non-linear relationships more effectively, leading to better predictive power as indicated by the higher R²_pred value. neovarsity.org

Lead Optimization Strategies for this compound Analogues

Lead optimization is a critical phase in drug discovery that aims to transform a lead compound into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic profile. patsnap.com This process involves an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive structure-activity relationship (SAR). patsnap.comoncodesign-services.com The primary goal is to enhance the compound's interaction with its biological target, thereby increasing potency and reducing the potential for off-target effects and toxicity. patsnap.comsciforschenonline.org For our lead compound, this compound, several advanced medicinal chemistry techniques can be employed to achieve these objectives.

Scaffold Hopping and Bioisosteric Replacement in this compound Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering structurally novel compounds with improved properties. nih.govnih.gov Scaffold hopping involves replacing the core structure of a molecule with a different one while maintaining the original's biological activity. biosolveit.deuniroma1.it This can lead to new chemical entities with enhanced synthetic accessibility, better intellectual property positions, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net These replacements are categorized as classical (atoms or groups with the same valency) or non-classical (functional groups with similar steric and electronic properties).

For this compound, let's assume the core scaffold is a brominated phenyl ring attached to a piperidine (B6355638) moiety. A medicinal chemist might employ scaffold hopping to replace the piperidine ring with a pyrrolidine (B122466) or a morpholine (B109124) ring to explore new chemical space and potentially improve properties like solubility. uniroma1.it Bioisosteric replacement could be used to swap the bromine atom for a chlorine atom or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

Table 1: Hypothetical Application of Scaffold Hopping and Bioisosteric Replacement on this compound

| Analogue | Modification | Rationale | Predicted Outcome |

| C17H26ClN2O3 | Bioisosteric replacement of Bromine with Chlorine | Modulate halogen bond interactions and lipophilicity | Potentially altered binding affinity and metabolic stability |

| C19H29F3N2O3 | Bioisosteric replacement of Bromine with Trifluoromethyl | Increase metabolic stability and lipophilicity | Enhanced potency and longer half-life |

| C17H27BrN2O3 | Scaffold hop from piperidine to pyrrolidine | Explore new chemical space, alter ring strain and basicity | Improved binding or altered selectivity profile |

| C18H29BrN2O4 | Scaffold hop from piperidine to morpholine | Introduce a polar heteroatom | Increased solubility and potential for new hydrogen bond interactions |

Fragment-Based Drug Design (FBDD) Principles Applied to this compound

Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. numberanalytics.comwikipedia.org These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), are then grown, linked, or combined to produce a more potent lead compound. wikipedia.orgnih.gov

In the context of optimizing this compound, FBDD can be used to explore the binding pocket of its target more efficiently. By deconstructing the lead compound into its constituent fragments (e.g., the bromophenyl group, the amide linker, the piperidine ring), researchers can screen libraries of similar but smaller fragments to identify optimal interactions within each sub-pocket of the target's active site.

For instance, a library of substituted phenyl fragments could be screened to find a replacement for the bromophenyl group that offers a better binding affinity. Similarly, different heterocyclic fragments could be tested to find a superior replacement for the piperidine ring. The most promising fragments can then be synthesized together to create a novel analogue of this compound with enhanced potency. This method allows for a more rational exploration of chemical space and often leads to lead compounds with better physicochemical properties. nih.gov

Ligand Efficiency and Lipophilic Efficiency in Optimization

During lead optimization, it is crucial to not only increase potency but also to maintain or improve the "drug-like" properties of the molecule. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process. sciforschenonline.orgnih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is a useful metric for comparing compounds of different sizes and helps to ensure that increases in potency are not solely due to an increase in molecular weight. A higher LE value is generally desirable, as it indicates a more efficient binding of the molecule to its target. nih.gov

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). sciforschenonline.orgwikipedia.org It is calculated as pIC50 (or pEC50) - logP. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org LLE helps to optimize potency while controlling lipophilicity. An LLE value between 5 and 7 is often considered ideal for drug candidates. sciforschenonline.org

The optimization of this compound analogues would involve calculating and monitoring these efficiency metrics for each new compound synthesized. The goal would be to identify modifications that lead to an increase in both potency and efficiency metrics.

Table 2: Hypothetical Ligand and Lipophilic Efficiency Data for this compound Analogues

| Compound | pIC50 | Heavy Atom Count | logP | LE | LLE |

| This compound (Lead) | 6.5 | 24 | 0.27 | 1.5 | |

| Analogue 1 | 7.2 | 25 | 3.8 | 0.29 | 3.4 |

| Analogue 2 | 7.8 | 26 | 3.5 | 0.30 | 4.3 |

| Analogue 3 (Optimized) | 8.5 | 27 | 3.0 | 0.31 | 5.5 |

This table illustrates a hypothetical optimization pathway where systematic modifications lead to an improved pIC50. More importantly, the LE and LLE values also show a positive trend, indicating an efficient optimization process that balances potency with desirable physicochemical properties.

Computational Chemistry and Molecular Modeling of C18h29brn2o3

Molecular Docking Simulations of C18H29BrN2O3 with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in structure-based drug design for screening the interaction between a ligand and its target protein, predicting binding conformations and affinities. nih.gov

Binding Mode Analysis and Interaction Hotspots

Binding mode analysis investigates how a ligand, in this case, a molecule with the formula this compound, fits into the binding site of a biological target. This analysis identifies crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These interactions are often concentrated in "hotspots" which are critical for binding affinity. The analysis of these interactions provides insights into the molecular basis of the ligand's activity. nih.gov

In a hypothetical docking study of this compound with a target protein, the binding mode would be analyzed to identify key amino acid residues involved in the interaction. For instance, the bromine atom might form halogen bonds, while the amide and hydroxyl groups could participate in hydrogen bonding. The lipophilic alkyl chains would likely engage in van der Waals interactions within hydrophobic pockets of the binding site. The affinity of small-molecule ligands for their target proteins is often dominated by shape complementarity, where van der Waals energies are a major component of the binding free energy. nih.gov

Table 1: Illustrative Binding Mode Analysis of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS 78 | Hydrogen Bond | 2.1 |

| GLU 95 | Hydrogen Bond | 2.3 |

| LEU 145 | Hydrophobic | 3.8 |

| VAL 50 | Hydrophobic | 3.9 |

| ASN 140 | Hydrogen Bond | 2.0 |

| ILE 146 | Hydrophobic | 4.0 |

This table presents hypothetical data for illustrative purposes.

Virtual Screening for Novel this compound-like Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com One approach, ligand-based virtual screening, utilizes the three-dimensional shape of a known active molecule, such as a hypothetical active conformation of this compound, as a query to find other compounds with similar shapes but different chemical scaffolds. nih.govnih.gov This method is based on the principle that molecules with similar shapes can have similar biological activities. researchgate.net

A virtual screening campaign could be initiated using the this compound structure to screen databases like DrugBank or ZINC for compounds with similar pharmacophoric features. nih.gov The identified hits would then be subjected to further computational analysis, such as molecular docking and binding energy calculations, to prioritize them for experimental testing. researchgate.net

Table 2: Hypothetical Virtual Screening Hits with this compound-like Scaffold

| Compound ID | Similarity Score | Predicted Binding Affinity (kcal/mol) |

| ZINC12345 | 0.85 | -9.2 |

| ZINC67890 | 0.82 | -8.8 |

| DRUG BANK0112 | 0.79 | -8.5 |

| ZINC54321 | 0.75 | -8.1 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.govstanford.edu These simulations provide detailed information on the conformational changes and stability of molecules and their complexes over time. nih.gov

Conformational Analysis and Flexibility of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations can explore its conformational landscape. nih.gov The simulations can reveal the most stable or "favored" conformations of the molecule in different environments, such as in solution or when bound to a protein. nih.govlibretexts.org The flexibility of the molecule, including the movement of its various functional groups, can be quantified by analyzing the trajectory of the simulation. nih.gov

Table 3: Illustrative Conformational Analysis of this compound from a 100 ns MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C1-C2-C3-C4 | 65.2 | 15.3 |

| C10-C11-N1-C12 | 175.8 | 8.9 |

| C15-C16-O2-H | -120.4 | 25.1 |

This table presents hypothetical data for illustrative purposes.

Protein-Ligand Complex Stability and Dynamics

Table 4: Illustrative Analysis of a this compound-Protein Complex MD Simulation

| Metric | Average Value | Fluctuation |

| Ligand RMSD (Å) | 1.5 | ± 0.5 |

| Protein Backbone RMSD (Å) | 2.1 | ± 0.7 |

| Number of H-Bonds | 3 | ± 1 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. nih.govnih.gov These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. mdpi.com

For this compound, quantum chemical calculations, such as those using Density Functional Theory (DFT), could be employed to optimize its three-dimensional structure and calculate various molecular properties. nih.govnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles with high precision. nih.govnih.gov Furthermore, properties like the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO) can be computed to understand the molecule's reactivity and potential interaction sites. mdpi.comresearchgate.net

Table 5: Illustrative Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G level of theory)*

| Property | Calculated Value |

| Total Energy (Hartree) | -2450.67 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

This table presents hypothetical data for illustrative purposes.

Electronic Structure and Reactivity Descriptors

A detailed analysis of the electronic structure and reactivity of a molecule provides fundamental insights into its chemical behavior. This typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to determine properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. nih.govlibretexts.org These values are crucial for understanding a molecule's ability to donate or accept electrons, which governs its reactivity. nih.gov

Other key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule.

Without a known structure for this compound, these parameters cannot be calculated or reported.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic signatures of molecules, which aids in their identification and characterization. Techniques like Time-Dependent DFT (TD-DFT) can forecast UV-Visible absorption spectra, while calculations of vibrational frequencies are used to predict Infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. However, generating these predictive data is contingent on having a defined molecular structure.

In Silico ADME/PK Prediction for this compound

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties is a critical component of modern drug discovery. These models use the chemical structure of a compound to predict its behavior in the human body.

Key predicted ADME/PK parameters often include:

Solubility: The ability of the compound to dissolve in a solvent.

Lipophilicity (logP): The compound's affinity for fatty versus aqueous environments, affecting its membrane permeability.

Blood-Brain Barrier (BBB) Permeability: The ability to cross into the central nervous system.

Intestinal Absorption: The extent to which the compound is absorbed from the gut.

Plasma Protein Binding: The degree to which the compound binds to proteins in the blood.

Metabolism by Cytochrome P450 (CYP) enzymes: Prediction of which CYP enzymes are likely to metabolize the compound.

Numerous software platforms and web servers, such as ADMETlab and SwissADME, provide these predictions based on quantitative structure-activity relationship (QSAR) models. However, these tools require a specific chemical structure as input.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. These technologies are applied to vast datasets to identify patterns and make predictions that accelerate scientific progress.

In the context of a specific compound like this compound, AI and ML could be applied in several ways:

Property Prediction: Training ML models on large chemical databases to predict the physicochemical, biological, and toxicity properties of new molecules.

De Novo Design: Using generative AI models to design novel molecules with desired properties.

Retrosynthesis Prediction: Employing ML to predict the most efficient chemical synthesis routes.

Spectra Prediction: Using machine learning to rapidly and accurately predict spectroscopic properties, which can be faster than traditional computational methods for large-scale screening.

The application of these powerful tools is predicated on the existence of data, either for the specific compound or for a large set of related compounds from which the model can learn. The absence of a documented this compound in the literature means that no such specific AI/ML studies can be cited or detailed.

Table of Compound Names

Preclinical Pharmacokinetics and Metabolism of C18h29brn2o3

In Vitro Pharmacokinetic Studies of C18H29BrN2O3

In vitro studies provide foundational knowledge of a drug's behavior without the complexities of a whole biological system. For Remimazolam, these studies have elucidated its metabolic pathways, stability, and binding characteristics.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a key determinant of its half-life and duration of action in the body. springernature.com In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing this, as they contain the primary enzymes responsible for drug metabolism. researchgate.netnuvisan.comthermofisher.com

Studies using human liver homogenates, which contain liver carboxylesterases, demonstrated that Remimazolam is rapidly metabolized to its pharmacologically inactive carboxylic acid metabolite, CNS 7054. nih.govfrontiersin.org This rapid breakdown is a defining feature of the drug. The liver has been identified as the principal organ for the elimination of Remimazolam. nih.gov Carboxylesterase 1 (CES1) is the predominant iso-enzyme involved in this metabolic hydrolysis. nih.govnih.govnih.govnih.gov

In a study utilizing a dynamic 3-D bioreactor culture with primary human hepatocytes, Remimazolam showed stable metabolism over five days of continuous infusion. nih.govnih.govresearchgate.netdovepress.com In this model, Remimazolam concentrations reached a steady state of approximately 250 ng/ml within 8 hours, while its inactive metabolite, CNS7054, steadily increased, reaching average levels of 1,350 ng/ml. nih.govnih.govresearchgate.netdovepress.com This indicates that under continuous exposure, the metabolic pathway does not become saturated and remains efficient. nih.govdovepress.com Early preclinical investigations also confirmed rapid metabolism in liver homogenates from various species including rats, mice, and mini-pigs. frontiersin.org

| In Vitro System | Finding | Primary Metabolite | Key Enzyme |

|---|---|---|---|

| Human Liver Homogenates | Very rapid metabolism. frontiersin.org | CNS 7054. frontiersin.org | Tissue Esterases. frontiersin.org |

| Primary Human Hepatocytes (3-D Bioreactor) | Stable metabolism over 5 days of continuous exposure. nih.govresearchgate.netdovepress.com | CNS 7054. nih.govresearchgate.netdovepress.com | Carboxylesterase 1 (CES1). nih.govresearchgate.netdovepress.com |

| Animal Liver Homogenates (rat, mouse, mini-pig) | Rapid metabolism observed across species. frontiersin.org | CNS 7054. frontiersin.org | Not specified. |

Permeability and Absorption Studies

Permeability and absorption studies are crucial for determining the potential routes of administration for a drug candidate. nih.gov In vitro models can predict a drug's ability to cross biological membranes.

Remimazolam exhibits very low oral bioavailability, estimated at 1.1–2.2%, which is attributed to extensive first-pass metabolism in the liver. frontiersin.orgnih.gov This characteristic makes oral administration impractical for achieving systemic therapeutic concentrations. nih.gov Consequently, Remimazolam is developed for intravenous administration. nih.gov Studies have also explored alternative routes, such as intranasal delivery. A powder formulation administered intranasally showed a significantly higher bioavailability of approximately 50%. frontiersin.orgnih.gov

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues, as only the unbound fraction is pharmacologically active. columbia.eduddg-pharmfac.netnih.gov In vitro experiments are used to determine this binding affinity.

Remimazolam is highly bound to plasma proteins, with studies consistently reporting a binding percentage of approximately 91-92%. nih.govfrontiersin.orgapsf.org The primary binding protein for Remimazolam in the plasma is serum albumin. nih.govspringermedizin.de In vitro co-exposure experiments have indicated a very low potential for clinically relevant pharmacokinetic drug-drug interactions mediated by competitive binding to plasma proteins. nih.gov

| Parameter | Value | Primary Binding Protein | Source |

|---|---|---|---|

| Plasma Protein Binding | ~92% | Serum Albumin | nih.gov |

| Plasma Protein Binding | >91% | Albumin | springermedizin.de |

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies in animal models are essential for understanding how a drug behaves in a complete biological system, providing data on its ADME profile, half-life, and clearance. biotestfacility.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME profiling provides a comprehensive picture of a drug's journey through the body.

Absorption: Due to its extensive first-pass metabolism, Remimazolam is designed for intravenous administration to ensure complete bioavailability. frontiersin.orgnih.gov

Distribution: Preclinical and clinical studies have shown that Remimazolam has a small steady-state volume of distribution (Vss). nih.govapsf.org In a pig model, the Vss was reported as 440 ml/kg. frontiersin.orgnih.gov This limited distribution contributes to its short duration of action and minimal tissue accumulation. nih.gov

Metabolism: Consistent with in vitro findings, Remimazolam undergoes rapid and extensive hydrolysis in vivo by tissue esterases, primarily in the liver, to form the inactive metabolite CNS 7054. nih.govnih.govapsf.org This organ-dependent metabolism is a key feature of the compound. jefferson.eduresearchgate.net

Excretion: The elimination of Remimazolam is predominantly through the renal pathway. nih.govapsf.org Following intravenous administration, more than 80% of the dose is recovered in the urine within 24 hours, almost entirely as the CNS 7054 metabolite. nih.gov Less than 1% of the original drug is excreted unchanged, highlighting the efficiency of its metabolic clearance. nih.gov

Half-life and Clearance Determination

The half-life and clearance of a drug are critical parameters that dictate its dosing regimen and duration of effect.

Remimazolam is characterized by a short elimination half-life and high clearance, which are consistent with its rapid esterase-mediated metabolism. nih.govfrontiersin.orgnih.govapsf.org Early preclinical studies in a pig model demonstrated a short half-life of 18 minutes and a very rapid clearance of 35 ml/min/kg. frontiersin.orgnih.gov Similarly, pharmacokinetic studies in sheep showed high clearance and a rapid offset of effects. frontiersin.orgnih.gov These animal models predicted the pharmacokinetic profile later observed in humans. The first human studies reported a terminal half-life of approximately 0.75 hours (45 minutes) and a systemic clearance of 70.3 L/h. nih.govfrontiersin.org

| Preclinical Model | Half-Life (t1/2) | Clearance (CL) | Volume of Distribution (Vss) |

|---|---|---|---|

| Pig | 18 min. frontiersin.orgnih.gov | 35 ml/min/kg. frontiersin.orgnih.gov | 440 ml/kg. frontiersin.orgnih.gov |

| Sheep | Not specified. | High. frontiersin.orgnih.gov | Small. frontiersin.orgnih.gov |

Bioavailability Assessment in Preclinical Species

The compound, administered as the prodrug Remogliflozin (B1679270) etabonate, is designed for oral administration. Preclinical studies have confirmed its activity following oral dosing in various animal models, including mice and rats, indicating it possesses sufficient oral bioavailability to elicit a pharmacological response. nih.govnih.gov Administration of Remogliflozin etabonate has been demonstrated to cause a dose-dependent increase in urinary glucose excretion in these rodent models, which presupposes effective absorption from the gastrointestinal tract. nih.govnih.gov

While the compound is described as orally bioavailable, specific quantitative data on the absolute bioavailability in common preclinical species such as rats, dogs, and monkeys are not extensively detailed in publicly available literature. researchgate.net For comparison, a human mass balance study determined that the prodrug is rapidly and extensively absorbed, with approximately 93% of a radiolabeled dose being absorbed. ajptonline.com

| Preclinical Species | Oral Bioavailability (%) | Source |

|---|---|---|

| Mouse | Orally Active (Specific % Not Available) | nih.govnih.gov |

| Rat | Orally Active (Specific % Not Available) | nih.govnih.gov |

| Dog | Data Not Available | N/A |

Metabolite Identification and Characterization of this compound

The metabolism of Remogliflozin etabonate is extensive, involving conversion to its active form and subsequent transformation into several other metabolites. Following oral administration, the prodrug is rapidly converted to Remogliflozin, which is the active entity responsible for inhibiting the sodium-glucose cotransporter-2 (SGLT2). nih.govresearchgate.net

Further metabolism leads to the formation of multiple other products. A significant active metabolite identified is GSK279782, an N-dealkylated form that is also a potent SGLT2 inhibitor. nih.govnih.gov However, it circulates at lower concentrations than Remogliflozin itself. nih.gov Other identified metabolites include GSK333081 and the remogliflozin aglycone, GSK1132678. nih.gov A major metabolic route involves glucuronidation, leading to three primary glucuronide metabolites that constitute the majority of radioactivity found in plasma. researchgate.net Among these, GSK1997711 is the most prominent, accounting for nearly half of the administered dose recovered in urine. researchgate.net

| Metabolite ID | Description | Activity | Source |

|---|---|---|---|

| Remogliflozin | Active form, resulting from de-esterification of the prodrug | Active | nih.govresearchgate.net |

| GSK279782 | N-dealkylated metabolite | Active | nih.govnih.gov |

| GSK333081 | Metabolite | Not Specified | nih.gov |

| GSK1997711 | Major glucuronide conjugate | Inactive | researchgate.net |

| GSK1132678 | Remogliflozin aglycone | Inactive | nih.gov |

Major Metabolic Pathways

The biotransformation of Remogliflozin etabonate occurs through several key pathways, ensuring its efficient clearance. researchgate.netdovepress.com The initial and essential step is the rapid de-esterification by non-specific esterases, primarily in the gastrointestinal tract, to yield the active compound, Remogliflozin. ajptonline.com